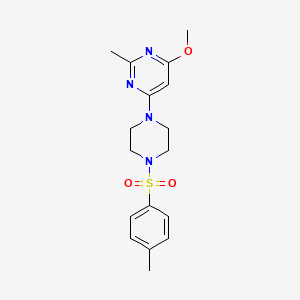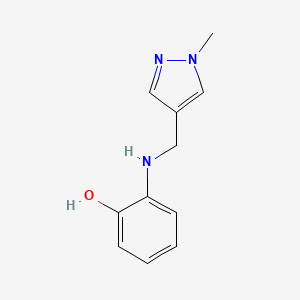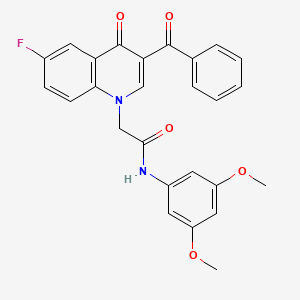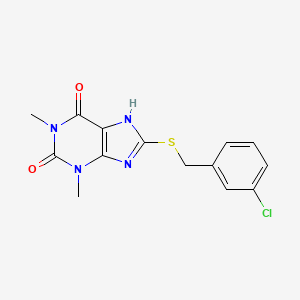
4-Methoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Methoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine” is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 . Pyrimidines and their derivatives have been proven to have various pharmacological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multiple steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . A variety of synthetic strategies have been used, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques, including IR, NMR, and UV-Vis . The chemical shift in NMR spectra is displayed in δ (ppm), with TMS (tetramethylsilane) often taken as an internal standard .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For instance, 4-methoxy-2,2,6,6-tetramethylpiperidine 1-oxyl is an aminoxyl free radical commonly employed for the oxidation reaction of alcohols (primary/secondary) .Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity
One study focused on the synthesis and evaluation of antiviral activities of pyrimidine analogues, demonstrating a methodological approach for creating compounds with potential antiviral properties. The research detailed the synthetic pathways and the evaluation of these compounds against various viruses, highlighting the relevance of pyrimidine derivatives in developing antiviral drugs (N. Saxena et al., 1990).
Antiretroviral Activity
Another investigation explored the synthesis and antiretroviral activity of 2,4-diamino-6-hydroxypyrimidines substituted in position 5, demonstrating their inhibitory effect on retrovirus replication in cell culture. This study underscores the potential of pyrimidine derivatives as antiretroviral agents, providing a foundation for further exploration of their therapeutic applications (D. Hocková et al., 2003).
Inhibitor of Xanthine Oxidase
Research on 4-Hydroxypyrazolo (3,4-d) Pyrimidine (HPP) revealed its potent inhibition of the enzyme xanthine oxidase, offering therapeutic applications in treating conditions like gout by lowering uric acid levels in serum and urine. This example highlights the diverse applications of pyrimidine derivatives beyond antiviral and antiretroviral activities, extending to metabolic disorders (A. P. Hall et al., 1964).
Fluorescent Probes
The synthesis and application of 3-Formylpyrazolo[1,5- a]pyrimidines as key intermediates for preparing functional fluorophores demonstrate the versatility of pyrimidine derivatives in creating fluorescent probes. These compounds could be used to detect biologically or environmentally relevant species, showcasing the utility of pyrimidine derivatives in bioanalytical chemistry (Juan C Castillo et al., 2018).
Antifungal Effect
Another study evaluated the antifungal effect of certain pyrimidine derivatives, providing insights into their potential as antifungal agents. The research underscores the importance of pyrimidine derivatives in developing new antifungal medications, demonstrating their biological activity against fungi like Aspergillus terreus and Aspergillus niger (N. N. Jafar et al., 2017).
Mecanismo De Acción
The mechanism of action of pyrimidine derivatives can vary depending on their specific structure and the biological target. Some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Safety and Hazards
Propiedades
IUPAC Name |
4-methoxy-2-methyl-6-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-13-4-6-15(7-5-13)25(22,23)21-10-8-20(9-11-21)16-12-17(24-3)19-14(2)18-16/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHPQARFWDNUMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-chlorophenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2702309.png)


![Ethyl 2-[(4-fluorobenzyl)-4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate](/img/structure/B2702314.png)
![4-ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2702315.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-6-carboxylic acid](/img/structure/B2702316.png)



![2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol](/img/structure/B2702324.png)
![[2-Amino-2-(4-methylphenyl)ethyl]dimethylamine](/img/structure/B2702327.png)

![8-Chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2702329.png)
![2-({1-[(Pyridin-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine](/img/structure/B2702330.png)
